2-(1,2,3,4-Tetrahydroquinazolin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2,3,4-Tetrahydroquinazolin-2-yl)aniline is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1,2,3,4-Tetrahydroquinazolin-2-yl)aniline is a derivative of tetrahydroquinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential applications in medicinal chemistry, anticancer properties, antimicrobial effects, and other pharmacological activities.
The molecular structure of this compound consists of a tetrahydroquinazoline ring fused with an aniline moiety. This unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Research has demonstrated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, a study evaluated several dihydroquinazoline derivatives against human liver cancer cells (HepG-2), ovarian cancer cells (A2780), and breast cancer cells (MDA-MB-231). The findings indicated that certain derivatives had IC50 values less than 50 μM, suggesting potent cytotoxic effects against these cancer cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
CA1-c | HepG-2 | < 50 |
CA1-e | A2780 | < 40 |
CA1-g | MDA-MB-231 | < 50 |
Antimicrobial Activity
The antimicrobial potential of tetrahydroquinazoline derivatives has also been explored. In one study, various synthesized compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Complex 3 | Staphylococcus epidermidis | 10 |
Complex 3 | Candida albicans | Moderate |
Anti-inflammatory Activity
Some derivatives have been identified as potential anti-inflammatory agents. For example, quinazoline derivatives were tested for their ability to inhibit TNF-α production in vitro. Certain compounds showed promising results in reducing inflammation without significant cytotoxic effects .
Case Studies
Several case studies have highlighted the effectiveness of tetrahydroquinazoline derivatives in treating specific diseases:
- Cancer Treatment : A series of tetrahydroquinazoline derivatives demonstrated selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the aniline portion significantly influenced the anticancer activity.
- Inhibition of Viral Proteins : Tetrahydroquinazoline derivatives were evaluated for their binding affinity to SARS-CoV-2 proteins. Molecular docking studies indicated strong interactions with viral proteases, suggesting potential as antiviral agents .
Properties
CAS No. |
90447-35-1 |
---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C14H15N3/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-8,14,16-17H,9,15H2 |
InChI Key |
HVHJJPXQPHGJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.